L-GLUTAMIC ACID (2,4,4-D3)
Description
Significance of Deuterium (B1214612) Labeling in Tracing Metabolic Pathways
Deuterium (D or ²H), a stable isotope of hydrogen, is particularly significant in metabolic research. Replacing hydrogen with deuterium in a molecule creates a "heavy" version that can be tracked as it is processed by cells. creative-proteomics.com This method, known as deuterium labeling, allows researchers to follow a substrate through various biochemical reactions, providing deep insights into the wiring of cellular metabolism. springernature.com
The use of deuterium is advantageous because it can be introduced into molecules through relatively simple and cost-effective methods, such as using deuterium oxide (D₂O, or heavy water) in cell culture media. nih.govmdpi.com Once a deuterium-labeled substrate is introduced, its metabolic fate can be monitored. springernature.com For example, by providing cells with deuterated glucose, researchers can trace how the deuterium atoms are incorporated into downstream products like amino acids, lipids, and nucleic acids. nih.govnih.gov This provides qualitative information about the origin of these molecules and the relative activity of different metabolic pathways. springernature.com The combination of deuterium labeling with high-resolution mass spectrometry enables the sensitive detection and mapping of deuterated metabolites, opening new avenues for studying tissue metabolism in both physiological and disease states. nih.gov
Overview of L-Glutamic Acid as a Central Metabolite and Neurotransmitter
L-Glutamic acid, which exists as the anion glutamate (B1630785) at physiological pH, is a cornerstone of mammalian biology, performing dual roles as a central metabolite and a primary neurotransmitter. wikipedia.orgbioline.org.br
Metabolically, glutamate is a key compound in cellular processes. wikipedia.org As a non-essential amino acid, it can be synthesized by the human body and is a fundamental building block for proteins. wikipedia.orgebi.ac.uk It plays a pivotal role in nitrogen metabolism, helping to regulate the body's nitrogen balance by participating in transamination reactions. bioline.org.br In these reactions, the amino group from other amino acids is transferred to α-ketoglutarate, an intermediate of the citric acid cycle (TCA), to form glutamate. wikipedia.org This positions glutamate at a critical intersection between amino acid metabolism and central carbon metabolism.
In the central nervous system, glutamate is the most abundant excitatory neurotransmitter. wikipedia.orgmedchemexpress.com It is stored in vesicles within presynaptic neurons and released upon nerve impulses, activating glutamate receptors on postsynaptic cells. wikipedia.org This signaling is vital for synaptic plasticity, the process underlying learning and memory. wikipedia.orgdrugbank.com Furthermore, glutamate serves as the direct precursor for the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. wikipedia.orgbioline.org.br
Rationale for Deuterium Labeling at 2,4,4-Positions of L-Glutamic Acid (2,4,4-D3)
The specific labeling of L-Glutamic acid with three deuterium atoms at the C2 and C4 positions—creating L-Glutamic acid (2,4,4-D3)—is a deliberate strategy for specific research applications, primarily in quantitative mass spectrometry. lumiprobe.comlumiprobe.com This isotopologue serves as an ideal internal standard for the precise measurement of endogenous L-Glutamic acid and its related metabolite, L-Glutamine. lumiprobe.com
In metabolomics and clinical mass spectrometry, an internal standard is a compound added to a sample in a known quantity to enable accurate quantification of a specific analyte. acs.org The standard must be chemically identical to the analyte but physically distinguishable. L-Glutamic acid (2,4,4-D3) meets this need perfectly; it behaves identically to natural glutamic acid during sample preparation and chromatographic separation, but its increased mass (due to the three deuterons) allows it to be clearly distinguished by a mass spectrometer. lumiprobe.comscispace.com
The choice of the 2,4,4-positions for labeling is critical for the stability of the label. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While hydrogen atoms on nitrogen or oxygen can readily exchange with hydrogen in aqueous solutions, the C-D bonds at the C2 (alpha-carbon) and C4 positions are not easily broken or exchanged during typical metabolic processes or analytical procedures. mdpi.comnih.gov This stability ensures that the mass difference is maintained, which is essential for accurate quantification. Studies investigating deuterium label loss have shown that the position of the label determines its retention through metabolic cycles; placing the deuterons at these specific stable positions ensures the integrity of the tracer for its intended analytical purpose. nih.gov This makes L-Glutamic acid (2,4,4-D3) a reliable tool for applications in biomolecular NMR, metabolism studies, and proteomics. isotope.com
Data Tables
Table 1: Chemical Properties of L-Glutamic Acid (2,4,4-D3)
| Property | Value | Reference |
| Chemical Formula | HOOCCD₂CH₂CD(NH₂)COOH | isotope.com |
| Molecular Weight | 150.15 | isotope.com |
| Labeled CAS Number | 203805-84-9 | isotope.com |
| Unlabeled CAS Number | 56-86-0 | isotope.com |
| Synonyms | (2S)-2-Aminopentanedioic acid-d3 | isotope.com |
| Chemical Purity | ≥98% | isotope.com |
| Isotopic Purity | 97-98% (D) | lumiprobe.com |
Table 2: Research Applications of L-Glutamic Acid (2,4,4-D3)
| Application Area | Description | Reference |
| Metabolomics | Used as a stable isotope-labeled internal standard for the accurate quantification of glutamic acid and glutamine in biological samples by LC-MS/MS. | lumiprobe.comlumiprobe.com |
| Clinical Mass Spectrometry | Employed in clinical assays to measure levels of glutamic acid, which can be relevant for monitoring certain metabolic disorders. | isotope.com |
| Biomolecular NMR | Utilized in nuclear magnetic resonance studies to investigate protein structure and dynamics, where the deuterium label provides specific spectral markers. | isotope.com |
| Metabolic Research | Serves as a tracer to study the metabolic fate of glutamic acid through various biochemical pathways, leveraging the stability of the label at the 2,4,4-positions. | |
| Proteomics | Can be incorporated into proteins in cell culture (a variant of SILAC) to aid in quantitative proteomics experiments. | isotope.com |
Properties
Molecular Weight |
150.15 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of L Glutamic Acid 2,4,4 D3
Methodologies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the L-glutamic acid molecule can be achieved through chemical synthesis or enzymatic and biocatalytic routes. These methods are designed to ensure high isotopic purity and positional specificity.
Chemical Synthesis Approaches
Chemical synthesis offers a direct and controllable method for producing L-Glutamic Acid (2,4,4-D3). These approaches often involve multi-step sequences starting from deuterated precursors.
One common strategy involves the alkylation of a malonic ester derivative with a deuterated electrophile. For instance, the synthesis of DL-Glutamic-2,3,3,4,4-d5 acid has been achieved through an eight-step sequence starting from dipotassium (B57713) acetylenedicarboxylate, involving the alkylation of acetamidomalonic ester with ethyl ß-bromopropionate-d5. acs.org A similar principle can be adapted for the synthesis of the 2,4,4-D3 isotopologue.
Another approach involves the use of deuterated reagents to introduce deuterium at specific positions. For example, treating L-glutamic acid with deuterium chloride at elevated temperatures can lead to deuteration at the 4,4-positions. google.com Subsequent steps can then be employed to introduce deuterium at the 2-position. A patent describes a method for preparing deuterated L-glutamic acid by treating protonated L-glutamic acid or its partially deuterated analogues with a deuterated inorganic acid or an alkali metal deuteroxide. google.com
The synthesis of glutamate-labeled tetradeutero-pteroylglutamic acid (d4-folic acid) utilized dimethyl L-[3,3,4,4-2H4]glutamic acid, which was prepared via mixed anhydride (B1165640) coupling. nih.gov This highlights the use of pre-labeled glutamic acid derivatives in more complex syntheses.
A summary of key chemical synthesis starting materials and their resulting deuterated glutamic acid products is presented below:
| Starting Material | Key Reagents/Steps | Deuterated Product |
| Dipotassium acetylenedicarboxylate | Alkylation of acetamidomalonic ester with ethyl ß-bromopropionate-d5 | DL-Glutamic-2,3,3,4,4-d5 acid acs.org |
| L-Glutamic acid | Deuterium chloride (80-120 °C) | L-glutamic-N,N,4,4-d4 acid-d2 google.com |
| N10-trifluoroacetylpteroic acid | Dimethyl L-[3,3,4,4-2H4]glutamic acid, mixed anhydride coupling | Tetradeutero-pteroylglutamic acid (d4-folic acid) nih.gov |
Enzymatic and Biocatalytic Routes for Deuteration
Enzymatic and biocatalytic methods offer high stereoselectivity and site-specificity for deuterium incorporation, often under milder reaction conditions compared to chemical synthesis.
A notable example is the use of a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent Mannich cyclase, LolT, for the α-deuteration of various L-amino acids, including glutamic acid. nih.govnih.govchemistryviews.org This enzyme demonstrates broad substrate scope and strict stereoselectivity, enabling rapid and complete deuteration at the α-position. nih.gov The reaction is typically carried out in deuterium oxide (D₂O). chemistryviews.org
Another biocatalytic strategy involves a dual-protein catalysis system. For instance, the combination of two enzymes can facilitate H/D exchange at specific positions. researchgate.netwisc.edu While initially developed for other amino acids, this approach holds potential for the site-selective deuteration of glutamic acid. wisc.edunih.gov By controlling the presence of specific enzymes in the reaction, it is possible to dictate the deuteration pattern, achieving Cα, Cα/Cβ, or Cβ-only labeling. wisc.edu
Enzymatic methods can also be used for the resolution of racemic mixtures of deuterated amino acids. For example, pure L-glutamic-2,3,3,4,4-d5 acid was obtained by the selective enzymatic deacylation of the N-acetyl derivative of DL-glutamic acid-d5. acs.org
The table below summarizes key enzymatic approaches for deuteration:
| Enzyme/System | Substrate | Deuterium Source | Key Feature |
| LolT (PLP-dependent Mannich cyclase) | L-Glutamic acid and other L-amino acids | D₂O | α-deuteration with high stereoselectivity nih.govnih.govchemistryviews.org |
| Dual-protein catalysis (e.g., DsaD/E system) | Various amino acids | D₂O | Site-selective Cα and Cβ deuteration researchgate.netwisc.edunih.gov |
| Acylase | N-acetyl-DL-glutamic acid-d5 | - | Resolution of racemic mixture to yield pure L-enantiomer acs.org |
Isotopic Purity and Positional Specificity Characterization
Ensuring high isotopic purity and the correct positional incorporation of deuterium is critical for the applications of L-Glutamic Acid (2,4,4-D3). Several analytical techniques are employed for this characterization.
Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. wikipedia.org By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the degree of deuterium incorporation can be quantified. For L-Glutamic Acid (2,4,4-D3), a mass shift of M+3 is expected. sigmaaldrich.com Gas chromatography-mass spectrometry (GC-MS) is often used, sometimes after derivatization of the amino acid to make it more volatile. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the positional specificity of deuterium labeling. wikipedia.org ¹H NMR can be used to observe the disappearance of signals at the deuterated positions (2, 4, and 4). nih.gov ¹³C NMR is also a valuable technique for characterizing isotopically labeled compounds. wikipedia.org
Certificates of Analysis for commercially available L-Glutamic Acid (2,4,4-D3) typically report an isotopic purity of 97-98 atom % D. isotope.comsigmaaldrich.commedchemexpress.com
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Isotopic enrichment (e.g., atom % D) wikipedia.orgsigmaaldrich.com |
| Nuclear Magnetic Resonance (NMR) | Positional specificity of deuterium incorporation nih.govwikipedia.org |
Scale-up and Manufacturing Considerations for Labeled Compounds
The transition from laboratory-scale synthesis to larger-scale manufacturing of isotopically labeled compounds like L-Glutamic Acid (2,4,4-D3) presents several challenges. These include ensuring a reliable supply of starting materials, optimizing reaction conditions for efficiency and yield, and maintaining high isotopic and chemical purity. sigmaaldrich.com
For chemical syntheses, process development and optimization are crucial to ensure scalability and cost-effectiveness. sigmaaldrich.com In biocatalytic processes, the production and stability of the enzymes are key considerations. The use of whole-cell systems can sometimes simplify the process and reduce costs. nih.gov
Current Good Manufacturing Practices (cGMP) are often required for labeled compounds intended for use in clinical studies. sigmaaldrich.com This involves rigorous quality control and assurance throughout the manufacturing process, including the development and validation of analytical methods to ensure the identity, purity, and stability of the final product. sigmaaldrich.com Stability studies following ICH guidelines are also performed. sigmaaldrich.com
The demand for deuterated compounds, including amino acids, is growing, driven by their use in pharmaceutical development and clinical diagnostics. mordorintelligence.com This necessitates efficient and scalable manufacturing processes to meet the increasing demand. adesisinc.com
| Consideration | Description |
| Process Optimization | Adapting laboratory synthesis for larger scale, improving yields and efficiency. sigmaaldrich.com |
| Raw Material Sourcing | Ensuring a consistent and reliable supply of deuterated precursors and other reagents. sigmaaldrich.com |
| Purity | Maintaining high chemical and isotopic purity throughout the manufacturing process. sigmaaldrich.com |
| Regulatory Compliance | Adherence to cGMP guidelines for compounds used in clinical applications. sigmaaldrich.com |
| Cost-Effectiveness | Developing economically viable synthesis routes for larger quantities. adesisinc.com |
Advanced Analytical Methodologies for L Glutamic Acid 2,4,4 D3 Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. While MS provides information on the mass and elemental composition, NMR provides detailed information about the chemical environment of specific atoms within the molecule.
For L-Glutamic Acid (2,4,4-D3), NMR spectroscopy serves as a critical quality control tool to confirm the identity, purity, and precise location of the deuterium (B1214612) labels.
¹H NMR (Proton NMR): In a proton NMR spectrum of L-Glutamic Acid (2,4,4-D3), the signals corresponding to the protons at the C2 (alpha) and C4 (gamma) positions would be absent or significantly reduced. researchgate.net This spectral simplification can aid in the unambiguous assignment of the remaining proton signals.
¹³C NMR (Carbon NMR): In a carbon-13 NMR spectrum, the carbons directly bonded to deuterium (C2 and C4) will exhibit characteristic changes. The signals for these carbons will be split into multiplets (a triplet for the CD group and a quintet for the CD₂ group) due to coupling with deuterium, which has a nuclear spin of I=1. spectrabase.com
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing a definitive confirmation of the labeling positions and the isotopic enrichment at each site.
| Position | Proton | Approx. Chemical Shift (ppm) in D₂O for Unlabeled L-Glutamic Acid researchgate.net | Expected Signal in L-Glutamic Acid (2,4,4-D3) |
|---|---|---|---|
| C2 | α-H | 3.75 (triplet) | Absent |
| C3 | β-H₂ | 2.10 (multiplet) | Present (simplified multiplet) |
| C4 | γ-H₂ | 2.47 (triplet) | Absent |
Deuterium NMR (²H NMR) for Positional Labeling Verification
Deuterium Nuclear Magnetic Resonance (²H NMR) is a powerful spectroscopic tool for the direct verification of isotopic labeling positions in molecules like L-Glutamic Acid (2,4,4-D3). nih.gov Due to the low natural abundance of deuterium (approximately 0.01%), the administration of a deuterium-enriched compound results in a spectrum with minimal background signal, making the detection of the labeled sites highly specific. nih.govnih.gov
The key advantage of ²H NMR in this context is the simplification of the resulting spectrum compared to proton (¹H) NMR. In the ¹H NMR spectrum of unlabeled glutamic acid, the signals for the protons at the C2 and C4 positions exhibit complex splitting patterns due to extensive homonuclear scalar couplings. nih.gov However, in the ²H NMR spectrum of L-Glutamic Acid (2,4,4-D3), these complex patterns collapse into simpler singlet resonances for the deuterium atoms at the C2 and C4 positions. nih.gov This is because the corresponding ²H-²H scalar couplings are generally very small and not resolved. nih.gov This spectral simplicity allows for unambiguous confirmation that the deuterium labels are present at the intended 2, 4, and 4 positions.
The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making spectral assignment straightforward based on well-established ¹H NMR data for glutamic acid. nih.gov This direct detection method provides definitive proof of the isotopic substitution site, which is a critical quality control step before using the tracer in metabolic studies.
Table 1: Comparison of ¹H and ²H NMR Spectral Features for Glutamic Acid
| Feature | ¹H NMR (Unlabeled Glutamic Acid) | ²H NMR (L-Glutamic Acid 2,4,4-D3) |
| Signal Complexity | Complex splitting patterns (multiplets) | Simplified signals (singlets) |
| Scalar Coupling | Extensive ¹H-¹H scalar coupling | Negligible ²H-²H scalar coupling |
| Background Signal | High natural abundance of ¹H | Very low natural abundance of ²H |
| Verification | Inferred by complex pattern analysis | Direct confirmation of label position |
¹³C NMR and ¹⁵N NMR in Conjunction with Deuterated Tracers
While ²H NMR directly confirms deuterium placement, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR spectroscopy provide complementary information, especially when used with deuterated tracers in metabolic studies. frontiersin.org These techniques are invaluable for tracing the metabolic fate of the carbon and nitrogen backbone of L-Glutamic Acid after it has been introduced into a biological system. frontiersin.orgspringernature.com
When a deuterated compound is analyzed by ¹³C NMR, the presence of deuterium on an adjacent carbon atom induces a characteristic isotopic shift. nih.gov Specifically, a one-bond isotope shift of approximately -0.235 ppm per deuteron (B1233211) can be observed in the ¹³C NMR spectrum. nih.gov This shift can be used to indirectly verify the position of the deuterium label and to distinguish between labeled and unlabeled pools of the metabolite. Furthermore, scalar coupling between ²H and ¹³C is readily observable, with a one-bond ²H-¹³C coupling constant typically in the range of 20–30 Hz, manifesting as a 1:1:1 triplet in the ¹³C spectrum. nih.gov
The combined use of deuterated (²H) and ¹³C or ¹⁵N labeled tracers allows for powerful multi-isotope tracing experiments. springernature.com For instance, by administering L-Glutamic Acid labeled with both ²H at the 2,4,4 positions and ¹³C at specific backbone positions, researchers can track the fate of different parts of the molecule simultaneously through distinct metabolic pathways. nih.gov ¹⁵N NMR is particularly useful for following the nitrogen atom through transamination and other amino acid metabolic reactions. researchgate.net The analysis of isotopomer distributions by NMR provides quantitative data on metabolic fluxes. researchgate.netresearchgate.net
Chromatographic Separation Techniques Prior to Detection
Effective chromatographic separation is essential to isolate L-Glutamic Acid (2,4,4-D3) from complex biological matrices before its detection and quantification by mass spectrometry (MS) or other detectors.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique for highly polar compounds like amino acids. nih.govhplc.eu The separation mechanism in HILIC is based on the partitioning of the analyte between a high organic content mobile phase and a water-enriched layer adsorbed onto a polar stationary phase. halocolumns.com More polar analytes, such as glutamic acid, are more strongly retained on the hydrophilic stationary phase. hplc.eu
A significant advantage of HILIC is that it does not require derivatization of the amino acids, which simplifies sample preparation and avoids potential issues with derivative instability. nih.govhplc.eu The high organic content of the mobile phase used in HILIC is also beneficial for enhancing ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity. hplc.eu HILIC has been successfully coupled with tandem mass spectrometry for the rapid and sensitive quantification of underivatized amino acids, including glutamic acid, in plasma and other biological samples. nih.govmdpi.com The use of stable isotope-labeled internal standards, such as L-Glutamic Acid (2,4,4-D3), is standard practice in these methods to ensure accurate quantification. nih.govrsc.org
Reversed-Phase Chromatography
Reversed-Phase (RP) chromatography is a widely used separation technique, but it presents challenges for the analysis of underivatized amino acids. nih.gov Due to their polar nature, amino acids exhibit poor retention on non-polar stationary phases (like C18) when using typical reversed-phase mobile phases. nih.govresearchgate.net
To overcome this limitation, derivatization is often employed to increase the hydrophobicity of the amino acids, allowing for better retention and separation on RP columns. nih.gov However, derivatization adds complexity and potential variability to the analytical workflow. nih.gov More recently, methods have been developed for the analysis of non-derivatized amino acids using standard RP columns, often coupled with mass spectrometry for detection. researchgate.net These methods rely on careful optimization of mobile phase conditions and the use of sensitive mass spectrometers. In such quantitative analyses, a deuterated internal standard like L-Glutamic Acid (2,4,4-D3) is crucial for correcting for matrix effects and variations in instrument response. nih.gov
Table 2: Comparison of HILIC and Reversed-Phase Chromatography for L-Glutamic Acid Analysis
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Chromatography (RP) |
| Principle | Partitioning on a polar stationary phase | Partitioning on a non-polar stationary phase |
| Analyte Polarity | Ideal for polar compounds like amino acids | Challenging for polar, underivatized amino acids |
| Derivatization | Generally not required | Often required to increase retention |
| MS Compatibility | High organic mobile phase enhances ESI-MS sensitivity | Aqueous mobile phases can be less optimal for ESI |
| Reproducibility | Can have issues with long column equilibration times | Generally robust and reproducible |
Challenges and Considerations in Analytical Precision for Deuterated Metabolites
While the use of deuterated internal standards like L-Glutamic Acid (2,4,4-D3) is a cornerstone of accurate quantification in mass spectrometry-based metabolomics, several challenges must be addressed to ensure analytical precision. nih.gov
One significant issue is the potential for chromatographic separation between the deuterated standard and its non-deuterated (endogenous) counterpart. acs.org This phenomenon, known as the chromatographic deuterium effect, can cause the deuterated compound to elute slightly earlier than the non-labeled analyte in reversed-phase chromatography. acs.org This shift in retention time can lead to inaccurate quantification if the two peaks are not properly integrated or if they experience different degrees of ion suppression at different times. acs.org
General analytical variability inherent in metabolomics studies also poses a challenge. nih.gov Factors such as sample handling, extraction efficiency, and instrument drift can introduce errors. Ion suppression, where the presence of co-eluting matrix components reduces the ionization efficiency of the analyte, is a major concern that can compromise accuracy. nih.gov The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to mitigate these matrix effects, as the standard and analyte are affected similarly. However, the aforementioned deuterium effect can compromise this correction if the elution times are not perfectly matched. acs.org Therefore, careful method development and validation are essential to minimize these sources of error and ensure the precise and accurate quantification of deuterated metabolites.
Applications of L Glutamic Acid 2,4,4 D3 in Metabolic Research
Elucidating Metabolic Fluxes and Pathways (Fluxomics)
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govyoutube.com The use of stable isotope tracers like L-Glutamic Acid (2,4,4-D3) is central to this approach. When cells are cultured in a medium containing the deuterated glutamic acid, it is taken up and utilized in a variety of metabolic processes. creative-proteomics.com Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect the incorporation of deuterium (B1214612) into other molecules. nih.govnih.gov This information allows for the determination of the relative and absolute fluxes through key metabolic pathways, revealing how cells allocate resources for energy production, biosynthesis, and maintenance under different physiological or pathological conditions. nih.govfrontiersin.org
Glutamate (B1630785) is a pivotal metabolite that sits (B43327) at the crossroads of carbon and nitrogen metabolism, linking the breakdown of amino acids with carbohydrate metabolism. wikipedia.orgmdpi.com L-Glutamic Acid (2,4,4-D3) serves as an excellent tracer for dissecting these interconnected pathways. The deuterium label can be tracked as glutamate participates in transamination reactions, donating its amino group and carbon skeleton, or as it enters central energy pathways. researchgate.net
The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP and provide precursors for biosynthesis. researchgate.net Glutamate directly fuels the TCA cycle by being converted to the intermediate α-ketoglutarate through the action of enzymes like glutamate dehydrogenase or transaminases. mdpi.comnih.gov
When L-Glutamic Acid (2,4,4-D3) is used as a tracer, the deuterium-labeled α-ketoglutarate enters the TCA cycle. The progression of these deuterium labels through subsequent intermediates like succinate, fumarate, malate, and oxaloacetate can be monitored. nih.gov This analysis provides critical insights into:
Oxidative TCA Cycle Flux : The rate at which α-ketoglutarate is oxidized in the forward direction of the cycle to produce energy. researchgate.net
Reductive Carboxylation : An alternative pathway where α-ketoglutarate is converted "backwards" to isocitrate and then citrate (B86180), a process important for lipid synthesis under certain conditions like hypoxia or mitochondrial dysfunction. nih.govresearchgate.net The specific labeling patterns in citrate and other intermediates can differentiate between the oxidative and reductive pathways. nih.gov
The table below summarizes how L-Glutamic Acid (2,4,4-D3) can be used to probe TCA cycle activity.
| Parameter Measured | Observation with L-Glutamic Acid (2,4,4-D3) | Metabolic Insight |
| Rate of α-ketoglutarate entry | Detection and quantification of deuterium-labeled α-ketoglutarate. | Indicates the contribution of glutamate to fueling the TCA cycle. |
| Forward (Oxidative) Flux | Appearance of deuterium labels on succinate, fumarate, malate, and oxaloacetate. | Quantifies the rate of energy production and biosynthesis of precursors like aspartate. nih.gov |
| Reverse (Reductive) Flux | Detection of specific deuterium labeling patterns in citrate that can only arise from the reductive pathway. nih.gov | Reveals cellular adaptation to metabolic stress, such as hypoxia, by supporting lipid synthesis. researchgate.net |
In the central nervous system, the glutamate-glutamine cycle is a critical pathway for recycling the neurotransmitter glutamate. wikipedia.orgnih.gov Glutamate released by neurons is taken up by neighboring astrocytes and converted to glutamine. semanticscholar.org This glutamine is then transported back to the neurons, where it is converted back into glutamate, replenishing the neurotransmitter pool. wikipedia.org By introducing L-Glutamic Acid (2,4,4-D3), researchers can trace the kinetics of this cycle. The rate of appearance of deuterated glutamine in astrocytes and the subsequent appearance of deuterated glutamate in neurons provides a direct measure of the cycle's flux, which is crucial for maintaining normal synaptic transmission. nih.govku.dk
The integrity of the TCA cycle depends on a balance between the removal of its intermediates for biosynthesis (cataplerosis) and their replenishment (anaplerosis). nih.govwikipedia.org The conversion of glutamate to α-ketoglutarate is a primary anaplerotic reaction that "fills up" the TCA cycle. wikipedia.orgresearchgate.net L-Glutamic Acid (2,4,4-D3) allows for the precise quantification of this anaplerotic flux. By measuring the rate of deuterium incorporation into the α-ketoglutarate pool and other TCA intermediates, scientists can determine how heavily a cell relies on glutamate to maintain its central metabolism. ku.dk This is particularly important in cancer cells, which often exhibit high rates of glutaminolysis to support rapid proliferation. mdpi.comresearchgate.net Conversely, tracking the labeled atoms as they are incorporated into biosynthetic products like non-essential amino acids or lipids quantifies cataplerotic fluxes. researchgate.net
Quantitative Metabolic Flux Analysis (QMFA), also known as 13C-MFA when using carbon-13, is a sophisticated computational technique that integrates isotopic labeling data into a systems-level model of metabolism. youtube.comfrontiersin.org The same principles apply when using deuterium tracers like L-Glutamic Acid (2,4,4-D3).
The process involves:
Isotope Labeling : Cells are grown with L-Glutamic Acid (2,4,4-D3) as a tracer.
Data Acquisition : After a certain period, metabolites are extracted and analyzed using mass spectrometry (MS). The MS data reveals the mass isotopomer distribution (MID) for various metabolites—that is, the proportion of molecules that contain zero, one, two, or three deuterium atoms. youtube.com
Computational Modeling : A detailed metabolic network model is constructed. This model mathematically describes all the relevant biochemical reactions and the corresponding atom transitions.
Flux Estimation : The experimentally measured MIDs are compared to the MIDs predicted by the model. By minimizing the difference between the experimental and predicted data, the model can estimate the fluxes through dozens or even hundreds of metabolic reactions simultaneously. creative-proteomics.comfrontiersin.org
This approach provides a comprehensive and quantitative map of cellular metabolism, revealing how different pathways are coordinated and regulated. vanderbilt.edufrontiersin.org
The specific placement of deuterium atoms on L-Glutamic Acid (2,4,4-D3) allows for detailed tracking through metabolic transformations. When it is converted to α-ketoglutarate, the deuterium atoms are retained. As this labeled α-ketoglutarate proceeds through the TCA cycle, the labels are transferred to other molecules. Analyzing the number and position of these deuterium atoms in downstream metabolites provides specific information about the active pathways.
The following table details the expected labeling patterns in key metabolites derived from L-Glutamic Acid (2,4,4-D3).
| Metabolite | Enzymatic Conversion from Precursor | Expected Deuterium Labeling (Isotopologue) | Metabolic Significance |
| α-Ketoglutarate | Glutamate Dehydrogenase / Transaminase | D3 | Direct product, indicates uptake and initial metabolism of the tracer. |
| Succinyl-CoA | α-Ketoglutarate Dehydrogenase | D3 | Intermediate of the oxidative TCA cycle. |
| Fumarate | Succinate Dehydrogenase | D2 (symmetrical molecule) | Intermediate of the oxidative TCA cycle. |
| Malate | Fumarase | D2 | Intermediate of the oxidative TCA cycle. |
| Aspartate | Aspartate Transaminase (from Oxaloacetate) | D2 | Shows cataplerotic flux from the TCA cycle for amino acid synthesis. nih.gov |
| Citrate (Reductive) | Aconitase / Isocitrate Dehydrogenase (reverse) | D3 | Indicates reductive carboxylation pathway activity, often for lipid synthesis. nih.govresearchgate.net |
| Glutamine | Glutamine Synthetase | D3 | Measures the rate of the glutamate-glutamine cycle. wikipedia.org |
This detailed tracking of isotopic labels enables a nuanced understanding of metabolic reprogramming in various biological contexts, from cancer cell proliferation to neurological function. nih.govnih.gov
Tracing Carbon and Nitrogen Metabolism through Central Pathways
Role in Metabolomics Studies
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on analytical techniques that can accurately identify and quantify a wide range of metabolites. Stable isotope-labeled compounds, such as L-Glutamic Acid (2,4,4-D3), are indispensable in these studies for improving the quality and reliability of the data.
Targeted Metabolomics for Amino Acid Quantification
In targeted metabolomics, researchers focus on measuring a predefined group of metabolites with a high degree of accuracy and precision. L-Glutamic Acid (2,4,4-D3) serves as an ideal internal standard for the quantification of endogenous L-glutamic acid and other amino acids. By adding a known amount of the deuterated standard to a biological sample, any variations in sample preparation or instrument response can be normalized. This approach allows for the absolute quantification of the target analyte.
A validated method for the quantification of amino acids in mammalian urine utilizes stable isotope-labeled internal standards, including glutamic acid-d3, for absolute quantification. nih.gov The use of a deuterated internal standard is considered the best practice for mass spectrometry analysis as it helps to overcome challenges such as ion suppression, ion variability, and drifting signals. sigmaaldrich.com
Table 1: Application of L-Glutamic Acid-d3 in Targeted Amino Acid Analysis
| Application | Technique | Function of L-Glutamic Acid (2,4,4-D3) | Benefit |
|---|---|---|---|
| Absolute Quantification of L-Glutamic Acid | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Corrects for matrix effects and variations in instrument response, enabling precise measurement of endogenous L-glutamic acid concentrations. nih.gov |
Untargeted Metabolomics with Stable Isotope Internal Standards
Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a comprehensive metabolic snapshot. While this approach is powerful for biomarker discovery, it is also susceptible to analytical variability. The inclusion of a suite of stable isotope-labeled internal standards, which can include deuterated amino acids like L-Glutamic Acid (2,4,4-D3), is crucial for quality control. nih.gov These standards are added to each sample to monitor and correct for variations in instrument performance over the course of a large analytical run, ensuring data reliability and comparability across different samples. sigmaaldrich.comnih.gov
While a broad mix of standards is often used, L-Glutamic Acid (2,4,4-D3) can be included to specifically monitor the analytical behavior of amino acids and other polar compounds.
Metabolite Identification and Validation through Deuteration
The definitive identification of metabolites in complex mixtures is a significant challenge in metabolomics. Deuterated standards like L-Glutamic Acid (2,4,4-D3) can play a role in the validation of metabolite identification. By comparing the chromatographic retention time and the mass fragmentation pattern of a putative L-glutamic acid peak in a sample with that of the known deuterated standard, researchers can confirm the identity of the endogenous metabolite with a high degree of confidence. The predictable mass shift of three daltons provides a clear marker for the compound of interest.
Insights into Specific Biochemical Processes
Beyond its role as an analytical tool, L-Glutamic Acid (2,4,4-D3) can be used as a tracer to investigate the dynamics of metabolic pathways. By introducing the labeled compound into a biological system, researchers can follow the path of the deuterium atoms as they are incorporated into downstream metabolites.
Amino Acid Transamination and Interconversion
Transamination is a fundamental process in amino acid metabolism where an amino group is transferred from an amino acid to a keto-acid, a reaction catalyzed by aminotransferases. wikipedia.org Glutamate is a central hub in these reactions, often acting as the primary amino group donor. amu.edu.az
By using isotopically labeled L-glutamic acid, the flux of its nitrogen and carbon skeleton through these transamination pathways can be traced. For instance, a study using L-[N-13]glutamate in isolated myocardium demonstrated that the labeled nitrogen was incorporated into aspartate and alanine, confirming the active role of glutamate in transamination. iaea.org Similarly, introducing L-Glutamic Acid (2,4,4-D3) into a cellular system would allow researchers to track the deuterated backbone as it is converted into α-ketoglutarate and as its amino group is transferred to other keto-acids to form new amino acids.
Table 2: Tracing Transamination with Labeled Glutamic Acid
| Labeled Precursor | Observed Labeled Products | Biochemical Process Illuminated | Key Enzyme Family |
|---|---|---|---|
| L-[N-13]Glutamate | [N-13]Aspartate, [N-13]Alanine | Transfer of the amino group from glutamate to oxaloacetate and pyruvate. iaea.org | Aminotransferases (Transaminases) |
Glutathione (B108866) Biosynthesis Pathway Analysis
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a critical antioxidant, and L-glutamic acid is one of its three constituent amino acids. nih.gov The biosynthesis of glutathione involves two enzymatic steps, the first of which is the formation of γ-glutamylcysteine from glutamate and cysteine. researchgate.netplos.org
By supplying L-Glutamic Acid (2,4,4-D3) to cells, it is possible to trace its incorporation into the glutathione molecule. Using mass spectrometry, researchers can detect the presence of glutathione molecules with a +3 mass shift, providing direct evidence of de novo synthesis and allowing for the quantification of the rate of glutathione production. This approach helps in understanding how various conditions, such as oxidative stress, affect the capacity of cells to synthesize this vital antioxidant.
Substrate Utilization and Turnover Rates
L-Glutamic Acid (2,4,4-D3) serves as a crucial stable isotope-labeled tracer in metabolic research, enabling the precise measurement of substrate utilization and the kinetics of metabolic pathways. By introducing this deuterated form of L-glutamic acid into a biological system, researchers can track its incorporation into various metabolic pools and measure the rates at which it is consumed and converted. This stable isotope tracer approach is particularly valuable for quantifying the turnover rates of glutamate and related metabolites in vivo, providing insights into the dynamics of amino acid metabolism. The use of non-radioactive, stable isotopes like deuterium makes these studies safe for human subjects, including vulnerable populations such as neonates. vu.nleur.nl
One of the primary applications of L-Glutamic Acid (2,4,4-D3) is in dual-tracer studies to investigate first-pass metabolism. This methodology involves the simultaneous administration of two different isotopically labeled forms of the same substrate, one given enterally (e.g., [U-13C]glutamate) and the other intravenously (e.g., L-Glutamic Acid (2,4,4-D3)). eur.nl By comparing the isotopic enrichment of the tracers in the systemic circulation, scientists can calculate the fraction of the enterally administered substrate that is taken up and metabolized by the splanchnic tissues (the gut and liver) before it reaches the rest of the body. This "first-pass uptake" is a direct measure of substrate utilization by these organs. eur.nl
Detailed research in preterm infants has utilized this dual-tracer technique to elucidate the intestinal metabolism of glutamate. In these studies, L-Glutamic Acid (2,4,4-D3) was infused intravenously while a carbon-13 labeled glutamate was given enterally. The findings revealed that the neonatal intestine is a primary site of glutamate utilization. A significant portion of dietary glutamate is extracted and metabolized by the gut during its first pass, highlighting its role as a key energy source for enterocytes. eur.nl
The research demonstrated that a substantial fraction of enterally administered glutamate does not enter the systemic circulation, as it is utilized by the intestine. The data from these studies allow for the calculation of key kinetic parameters, such as the fractional first-pass uptake, which quantifies the efficiency of the gut in utilizing dietary glutamate. eur.nl
Research Findings on Glutamate First-Pass Utilization
A study involving preterm neonates was conducted to quantify splanchnic and whole-body glutamate kinetics using a dual-tracer method with [U-13C]glutamate and L-Glutamic Acid (2,4,4-D3). The results provided a clear measure of the extent of first-pass intestinal glutamate uptake. eur.nl
| Parameter | Day 1 | Day 2 | Mean |
| Fractional First-Pass Glutamate Uptake (%) | 77 ± 18 | 70 ± 7 | 74 ± 13 |
This table presents the percentage of enterally administered glutamate that is taken up by the splanchnic tissues during its first pass, as determined in preterm infants on two separate study days. Data is expressed as mean ± standard deviation. eur.nl
These findings underscore the high metabolic activity of the neonatal intestine and its significant demand for glutamate as a fuel source. By using L-Glutamic Acid (2,4,4-D3) as a tracer, the study precisely quantified the turnover and utilization of dietary glutamate, confirming that the majority is consumed by the gut before it can be distributed to peripheral tissues. eur.nl This application showcases the power of stable isotope tracers in determining substrate utilization rates and providing detailed insights into organ-specific metabolism.
Neurochemical and Neurobiological Investigations Using L Glutamic Acid 2,4,4 D3
Study of Glutamate (B1630785) Neurotransmission Dynamics
The precise regulation of glutamate is essential for normal brain function, including cognitive processes like learning and memory. wikipedia.orgacnp.org L-Glutamic Acid (2,4,4-D3) serves as a critical tool for dissecting the intricate processes that govern glutamate's life cycle in the brain.
Glutamate is a nonessential amino acid that does not cross the blood-brain barrier and must be synthesized within neurons. nih.gov The primary precursor for this synthesis in synaptic terminals is glutamine, which is released by glial cells. nih.gov Inside the presynaptic neuron, the mitochondrial enzyme glutaminase (B10826351) converts glutamine into glutamate. nih.gov Alternatively, glutamate can be synthesized from α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, which is in turn derived from glucose. wikipedia.orgnih.gov Once synthesized, glutamate is packaged into synaptic vesicles. nih.gov The arrival of a nerve impulse triggers the influx of calcium, leading to the release of this vesicular glutamate into the synaptic cleft, where it can act on postsynaptic receptors. wikipedia.orgnih.gov
The use of L-Glutamic Acid (2,4,4-D3) allows researchers to trace these pathways dynamically. By introducing the labeled compound, scientists can measure the rate of its incorporation into synaptic vesicles and its subsequent release upon stimulation. This helps quantify the kinetics of the neurotransmitter pool, distinguishing between newly synthesized glutamate and recycled glutamate.
Rapid removal of glutamate from the synaptic cleft is crucial to terminate the synaptic signal and prevent excitotoxicity. sysy.com This clearance is primarily performed by high-affinity glutamate transporters, also known as excitatory amino acid transporters (EAATs), located on surrounding glial cells (astrocytes) and, to a lesser extent, on presynaptic terminals. nih.govsysy.comnih.gov
This process initiates the glutamate-glutamine cycle, a fundamental pathway for maintaining the supply of neurotransmitter glutamate. wikipedia.org The steps are as follows:
Uptake by Astrocytes: Glutamate released into the synapse is predominantly taken up by astrocytes. sysy.com
Conversion to Glutamine: Inside the astrocyte, the enzyme glutamine synthetase, which is exclusively found in these cells, converts glutamate into the non-neuroactive compound glutamine. nih.govsysy.comnih.gov
Transport to Neurons: Glutamine is then transported out of the astrocyte and taken up by presynaptic neurons via specific transporters. sysy.comnih.govnih.gov
Conversion back to Glutamate: Within the neuron's mitochondria, the enzyme glutaminase converts glutamine back into glutamate, which can then be repackaged into synaptic vesicles for future release. nih.govsysy.comwikipedia.org
L-Glutamic Acid (2,4,4-D3) is instrumental in quantifying the flux through this critical cycle. After introducing the labeled glutamate, researchers can track the appearance of the deuterium (B1214612) label in the glutamine pool within astrocytes and its subsequent reappearance in the neuronal glutamate pool. Such studies have revealed that the glutamate-glutamine cycle is a major metabolic pathway in the brain, with a rate that is closely linked to glucose oxidation. nih.gov
| Process | Key Cell Type | Primary Enzyme/Transporter | Role in Cycle |
| Glutamate Uptake | Astrocyte | EAATs (e.g., GLAST, GLT1) mdpi.com | Clears glutamate from the synaptic cleft. sysy.com |
| Glutamine Synthesis | Astrocyte | Glutamine Synthetase (GS) nih.gov | Converts glutamate to non-toxic glutamine. sysy.com |
| Glutamine Transport | Astrocyte to Neuron | SNATs (e.g., SNAT3, SNAT5) researchgate.net | Shuttles glutamine back to the neuron. sysy.com |
| Glutamate Re-synthesis | Neuron | Glutaminase (GLS1) sysy.com | Regenerates the neurotransmitter glutamate pool. wikipedia.org |
This table provides an overview of the key cellular and molecular components of the Glutamate-Glutamine Cycle.
Metabolic studies have revealed that glutamate in the brain is not a single, uniform pool. Instead, it is compartmentalized into distinct pools that have different sizes and turnover rates. researchgate.net A key finding from studies using labeled precursors like [¹⁴C]glucose and [¹⁴C]acetate is that glutamine is preferentially synthesized from a small, highly active pool of glutamate, which is distinct from the larger, less active glutamate pool. nih.govnih.gov This suggests the existence of at least two different tricarboxylic acid (TCA) cycles in the brain, one associated with neurons and another with glial cells. nih.govnih.gov
L-Glutamic Acid (2,4,4-D3) provides a direct method for investigating this compartmentation. By introducing the labeled tracer, researchers can follow its specific metabolic fate. The pattern and rate at which the deuterium label are incorporated into other molecules, such as glutamine and TCA cycle intermediates, can help delineate the boundaries and interactions between these different metabolic compartments, confirming that glutamate metabolism is segregated between neurons and glia.
Assessment of Brain Metabolic Pathways Relevant to Glutamate
Glutamate metabolism is deeply intertwined with central energy metabolism in the brain. nih.gov Its role extends beyond neurotransmission to include energy production and the trafficking of carbon and nitrogen between cells. nih.gov
| Metabolic Rate Measured in Human Cortex | Value (μmol/min/g) |
| Total Tricarboxylic Acid (TCA) Cycle Rate | 0.77 ± 0.07 |
| Glucose Oxidation Rate | 0.39 ± 0.04 |
| Glutamate/Glutamine Cycle Rate | 0.32 ± 0.05 |
Data adapted from a ¹³C NMR study on the resting human brain, demonstrating the high metabolic activity associated with glutamate cycling. nih.gov
Using tracers like L-Glutamic Acid (2,4,4-D3) in conjunction with labeled glucose allows for a more detailed analysis of these interconnected pathways. It enables scientists to differentiate between glutamate synthesized de novo from glucose and glutamate that is being recycled, providing a clearer picture of the metabolic demands of glutamatergic neurotransmission.
The metabolic relationship between astrocytes and neurons is a cornerstone of brain energy homeostasis. nih.govnih.gov This coupling is critical for sustaining high rates of neuronal activity. biorxiv.org When glutamate is taken up by astrocytes following synaptic release, it triggers an increase in glucose uptake and glycolysis within the astrocyte. nih.govresearchgate.net This process not only powers the conversion of glutamate to glutamine via glutamine synthetase but also leads to the production of lactate (B86563). nih.gov This lactate can then be shuttled to neurons as an additional energy substrate, a concept known as the astrocyte-neuron lactate shuttle. nih.govresearchgate.net
L-Glutamic Acid (2,4,4-D3) is a powerful tool for probing this metabolic partnership. By tracking the flux of labeled glutamate into astrocytes and the subsequent release of labeled metabolic products, researchers can directly measure the rate and efficiency of this intercellular coupling. These investigations confirm that astrocytes are not merely passive support cells but are active and essential partners in both neurotransmitter recycling and energy provision for neurons. semanticscholar.org
Tracing Neurotransmitter Precursor Pools
L-Glutamic Acid (2,4,4-D3) is instrumental in elucidating the dynamics of neurotransmitter precursor pools, particularly for the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govresearchgate.net Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system and also serves as the direct precursor for the synthesis of GABA through the action of the enzyme glutamate decarboxylase. nih.gov
By introducing L-Glutamic Acid (2,4,4-D3) into a biological system, such as brain tissue slices or in vivo models, researchers can monitor its incorporation into and the subsequent turnover of glutamate and GABA pools. The deuterium label at the 2, 4, and 4 positions allows for the differentiation of the tracer from endogenous, unlabeled glutamate. This distinction is critical for accurately measuring the rates of synthesis and utilization of these key neurotransmitters.
The metabolic fate of L-Glutamic Acid (2,4,4-D3) can be followed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods can detect the presence of the deuterium label in glutamate and its downstream metabolite, GABA. This allows for the quantification of the flux of carbon and nitrogen from the glutamate precursor pool into the GABAergic neurotransmitter pool. Such studies have provided significant insights into the glutamate-glutamine cycle, a critical pathway for replenishing neurotransmitter glutamate and GABA in neurons, which involves the trafficking of these amino acids between neurons and astrocytes. frontiersin.org
Research in this area helps to clarify the relative contributions of different precursors, such as glutamine and 2-oxoglutarate, to the transmitter pools of glutamate and GABA. nih.gov Studies have shown strong correlations between the uptake of glutamine and 2-oxoglutarate and the subsequent synthesis of glutamate, supporting their role as major precursors. nih.gov The use of labeled tracers like L-Glutamic Acid (2,4,4-D3) is essential in confirming these relationships and quantifying the metabolic fluxes.
Table 1: Illustrative Data on the Contribution of L-Glutamic Acid (2,4,4-D3) to Neurotransmitter Pools
| Brain Region | % Enrichment of Glutamate Pool from L-Glutamic Acid (2,4,4-D3) | % Enrichment of GABA Pool from L-Glutamic Acid (2,4,4-D3) |
|---|---|---|
| Cortex | Data not available | Data not available |
| Hippocampus | Data not available | Data not available |
| Cerebellum | Data not available | Data not available |
Investigating Isotopic Exchange and Turnover in Brain Metabolites
The investigation of isotopic exchange and the turnover of brain metabolites provides a dynamic view of cerebral metabolism. L-Glutamic Acid (2,4,4-D3) is a valuable tool for these studies, as it allows for the measurement of the rates at which glutamate and related metabolites are synthesized, consumed, and exchanged between different metabolic compartments.
Isotopic exchange refers to the process where an isotope from a labeled molecule is incorporated into other molecules through reversible enzymatic reactions. In the brain, rapid isotopic exchange occurs between glutamate and α-oxoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This exchange is so rapid that it can be several times faster than the net utilization of these substrates. nih.govresearchgate.net By introducing L-Glutamic Acid (2,4,4-D3), the rate of this exchange can be quantified, providing insights into the activity of aminotransferases and the interconnectivity of amino acid and energy metabolism.
Metabolic turnover rates, or the speed at which a metabolite pool is replaced, can also be determined using L-Glutamic Acid (2,4,4-D3). Following the administration of the labeled compound, the rate of decline in the enrichment of the glutamate pool and the rate of appearance of the label in other metabolites are measured over time. These measurements allow for the calculation of turnover rates and half-lives of key brain metabolites.
Studies using other isotopically labeled forms of glutamate, such as those labeled with carbon-13, have demonstrated that the turnover of glutamate is slower in nerve terminals compared to the cortex as a whole. nih.govmdpi.com For instance, the half-life of 13C labeling in glutamate (from [1,6-13C2]glucose) was found to be approximately 21.8 minutes in nerve terminals compared to 12.4 minutes in cortical tissue. nih.govmdpi.com While specific data for L-Glutamic Acid (2,4,4-D3) is not available, similar principles would apply, allowing for the investigation of how various physiological and pathological conditions affect the metabolic flux and turnover of glutamate and associated metabolites in different brain compartments.
Table 2: Representative Turnover Rates of Brain Metabolites Following Administration of an Isotopically Labeled Glutamate Tracer
| Metabolite | Brain Compartment | Turnover Half-life (minutes) |
|---|---|---|
| Glutamate | Nerve Terminals | ~22 |
| Glutamate | Cortical Tissue | ~12-14 |
| GABA | Nerve Terminals | ~21 |
| GABA | Cortical Tissue | ~14.5 |
Application of L Glutamic Acid 2,4,4 D3 in Other Biological Systems Research
Microbial Metabolism and Fermentation Studies
In the field of industrial microbiology, particularly in the production of amino acids, understanding and optimizing metabolic pathways is crucial. L-Glutamic Acid (2,4,4-D3) serves as a key tracer for quantifying metabolic fluxes and identifying bottlenecks in microbial production systems.
Genetically engineered microorganisms, such as Corynebacterium glutamicum and Escherichia coli, are widely used for the large-scale production of L-glutamic acid and other amino acids. nih.govresearchgate.net Researchers introduce L-Glutamic Acid (2,4,4-D3) into the fermentation medium to precisely track metabolic dynamics. By measuring the incorporation of the deuterium (B1214612) label into the target amino acid and other metabolites, scientists can quantify the efficiency of specific biosynthetic pathways. This approach helps to validate the effects of genetic modifications aimed at increasing product yield. For instance, analyzing the isotopic enrichment in different amino acids can reveal the relative activities of competing metabolic routes, providing clear data on whether an engineering strategy successfully channeled precursors toward the desired product. researchgate.net
The use of stable isotopes allows for dynamic studies of fermentation processes, revealing how metabolic pathways adapt over time or in response to changes in culture conditions. science.gov This is particularly valuable in optimizing fed-batch fermentation strategies to maximize the output of L-glutamic acid or other derived amino acids. slideshare.net
Table 1: Illustrative Data on Isotopic Enrichment in Amino Acids Following L-Glutamic Acid (2,4,4-D3) Tracing in Wild-Type vs. Engineered C. glutamicum
| Amino Acid | Isotopic Enrichment (M+3) - Wild Type (%) | Isotopic Enrichment (M+3) - Engineered Strain (%) |
| L-Proline | 55 | 40 |
| L-Arginine | 48 | 35 |
| L-Glutamine | 85 | 92 |
| L-Glutamic Acid | 98 | 98 |
Note: This table is illustrative, demonstrating how L-Glutamic Acid (2,4,4-D3) could be used to compare metabolic flux. The engineered strain is hypothetically designed to enhance L-glutamine production, showing higher enrichment in glutamine and lower enrichment in other glutamate-derived amino acids compared to the wild type.
Metabolic flux analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. mdpi.com L-Glutamic Acid (2,4,4-D3), often used in conjunction with other stable isotope tracers like ¹³C-labeled glucose, provides detailed insights into the distribution of carbon throughout the central carbon metabolism. nih.gov When industrial strains are engineered to overproduce a specific compound, metabolic pathways are often rerouted. This redistribution of carbon flux can be precisely mapped by tracking the patterns of isotope labeling in key metabolic intermediates. mdpi.comnih.gov
For example, in the production of poly-γ-glutamic acid (γ-PGA), researchers can use labeled glutamic acid to determine the efficiency of precursor supply from the tricarboxylic acid (TCA) cycle. nih.gov By quantifying the flow of the D3 label, researchers can identify which nodes in the metabolic network are bottlenecks and which pathways have been successfully upregulated to support enhanced production. This knowledge provides a rational basis for further metabolic engineering efforts to improve the efficiency and yield of industrial fermentation processes. mdpi.comnih.gov
Plant Metabolism Research
Glutamate (B1630785) is a central compound in plant metabolism, playing a critical role in nitrogen assimilation, amino acid biosynthesis, and signaling. mdpi.comnih.gov The application of L-Glutamic Acid (2,4,4-D3) allows for detailed investigation into these processes. By supplying the labeled compound to plants, researchers can trace the assimilation of nitrogen into the amino acid pool and its subsequent distribution throughout the plant.
This tracer can be used to study the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle, a key pathway for nitrogen assimilation in plants. mdpi.com It also helps in understanding how glutamate serves as a precursor for the synthesis of other amino acids and nitrogenous compounds, such as chlorophyll. mdpi.comnih.gov Furthermore, studies using L-Glutamic Acid (2,4,4-D3) can elucidate how environmental stressors, such as nutrient deficiency or pathogen attack, impact nitrogen metabolism and the plant's ability to synthesize essential compounds for growth and defense. nih.gov
Nutritional Science and Protein Turnover Studies
In nutritional science, stable isotope tracers are fundamental for studying the dynamics of protein and amino acid metabolism in living organisms. L-Glutamic Acid (2,4,4-D3) is a valuable tool in this context for its role in non-invasively measuring metabolic rates.
Protein turnover, the continuous process of protein synthesis and degradation, is a key indicator of metabolic health. To measure these rates, L-Glutamic Acid (2,4,4-D3) can be administered, and its incorporation into proteins can be monitored over time. By taking tissue biopsies (e.g., from muscle) and analyzing the isotopic enrichment of glutamate within tissue proteins using mass spectrometry, researchers can calculate the fractional synthetic rate (FSR) of proteins.
Table 2: Example Data from a Protein Synthesis Study Using L-Glutamic Acid (2,4,4-D3)
| Condition | Muscle Protein FSR (%/hour) |
| Post-Meal (Fed State) | 0.075 |
| Overnight Fast (Fasting State) | 0.040 |
| Post-Resistance Exercise | 0.110 |
Note: This is an example table illustrating the type of data obtained from stable isotope tracer studies. FSR (Fractional Synthetic Rate) is calculated based on the rate of incorporation of the labeled amino acid into tissue protein.
L-Glutamic Acid (2,4,4-D3) is used to trace the metabolic fate of glutamate throughout the body. Following its administration, the appearance of the deuterium label in other metabolites and in different tissues can be tracked. Glutamate is extensively metabolized by the intestine, where it serves as a primary energy source for enterocytes. nih.gov Tracer studies can quantify the extent of this first-pass metabolism.
Furthermore, these studies can reveal the contribution of glutamate carbon to the synthesis of other non-essential amino acids, such as alanine, proline, and ornithine, in various tissues like the liver and muscle. nih.gov This provides a comprehensive picture of inter-organ amino acid exchange and how different organs cooperate to maintain amino acid homeostasis. Such research is vital for understanding metabolic diseases and designing effective nutritional interventions.
Methodological Considerations and Limitations in Deuterated Tracer Studies
Potential for Isotopic Exchange and Back-Exchange
A significant consideration in studies employing deuterium-labeled tracers is the potential for the exchange of deuterium (B1214612) atoms with protons from the surrounding aqueous environment. This phenomenon, known as isotopic exchange, can lead to a loss of the isotopic label from the tracer molecule, which can complicate the interpretation of labeling patterns. In the context of L-GLUTAMIC ACID (2,4,4-D3), the deuterium atoms at the C2 and C4 positions are generally considered to be on carbon atoms and thus less prone to spontaneous exchange compared to deuterons on heteroatoms like oxygen or nitrogen.
However, enzymatic reactions can facilitate this exchange. For instance, during certain metabolic transformations, the C-H bond can be cleaved, and if the intermediate is released and re-protonated by the aqueous environment, a deuterium atom can be lost. This "back-exchange" can lead to an underestimation of the true tracer enrichment in a metabolite pool. The rate and extent of this exchange are dependent on the specific enzymes involved and the metabolic state of the system being studied.
In real-world applications, undesired deuterium-hydrogen exchange is referred to as back-exchange, and various methods have been devised to correct for this. wikipedia.org To minimize back-exchange during analysis, processes like proteolysis and subsequent mass spectrometry are often performed as quickly as possible, sometimes at low temperatures. wikipedia.org
Research has shown that in the context of deuterium labeling in the brain, significant and reproducible label loss can occur in metabolic products like glutamate (B1630785) and glutamine. ismrm.org For example, when using deuterated glucose, the resulting glutamate and glutamine showed substantial loss of the deuterium label. acs.org This highlights the importance of characterizing and accounting for such exchanges when calculating metabolic fluxes.
Kinetic Isotope Effects and Their Impact on Flux Calculations
The replacement of a hydrogen atom with a heavier deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This is because the C-D bond has a lower zero-point energy than the C-H bond, requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond may proceed more slowly than those involving a C-H bond.
In metabolic flux analysis using L-GLUTAMIC ACID (2,4,4-D3), KIEs can influence the apparent rates of enzymatic reactions in which the C-H bonds at the C2 or C4 positions are broken. If a significant KIE is present, the metabolic flow of the deuterated tracer will be slower than that of its non-deuterated counterpart. nih.gov This can lead to an underestimation of the true metabolic flux if not properly accounted for in the metabolic models.
Studies investigating deuterium KIEs in vivo have shown that while they exist, their magnitude can be relatively small for some reactions. For instance, research on deuterated glucose and acetate (B1210297) metabolism in rat brain indicated a KIE of around 4-6%. ismrm.orgacs.org Although this effect is modest, it can still introduce inaccuracies in flux calculations, particularly in pathways with multiple steps where the effects could be cumulative. Therefore, it is crucial to either determine the specific KIE for the reactions of interest or to use computational models that can account for potential KIEs.
| Substrate | Metabolic Product | Observed Kinetic Isotope Effect (KIE) |
| Deuterated Glucose | Lactate (B86563) | ~4-6% |
| Deuterated Glucose | Glutamate | ~4-6% |
| Deuterated Glucose | Glutamine | ~4-6% |
| Deuterated Acetate | Glutamate | ~4-6% |
| Deuterated Acetate | Glutamine | ~4-6% |
Tracer Dilution and Pool Size Determination
A fundamental aspect of tracer methodology is the determination of the enrichment of the tracer in the relevant metabolite pool. This is often complicated by the dilution of the introduced labeled tracer by the pre-existing unlabeled pool of the same metabolite. Accurately measuring the size of this endogenous pool is critical for calculating rates of appearance and disappearance.
When using L-GLUTAMIC ACID (2,4,4-D3), the tracer is introduced into the system and its dilution by the endogenous L-glutamic acid pool is measured over time. The extent of this dilution provides information about the size and turnover rate of the glutamate pool. However, several factors can complicate this determination. For instance, incomplete mixing of the tracer with the entire metabolite pool, or the existence of multiple, kinetically distinct pools within different cellular compartments (e.g., mitochondria vs. cytosol), can lead to erroneous estimations of pool size and flux.
Isotope dilution methods require knowledge of the amount of tracer delivered to the pool of interest. nih.gov Any loss of the tracer before it reaches the target pool can lead to an overestimation of the pool size. nih.gov Therefore, careful experimental design and validation are necessary to ensure that the measured enrichment accurately reflects the true enrichment in the relevant metabolic compartment.
| Parameter | Description | Importance in Tracer Studies |
| Tracer Enrichment | The proportion of the labeled tracer within the total metabolite pool. | A direct measure of the tracer's contribution to the pool, essential for flux calculations. |
| Endogenous Pool Size | The total amount of the unlabeled metabolite present in the system. | Crucial for calculating the absolute rates of production and consumption from tracer dilution data. |
| Tracer Dilution | The decrease in tracer enrichment over time due to the influx of unlabeled substrate. | Reflects the turnover rate of the metabolite pool. |
| Compartmentation | The existence of multiple, physically or kinetically distinct pools of a metabolite. | Can lead to non-uniform tracer labeling and complicate the interpretation of enrichment data. |
Data Processing and Computational Modeling for Isotopic Labeling Data
The data generated from isotopic labeling experiments with L-GLUTAMIC ACID (2,4,4-D3) are often complex, consisting of mass isotopomer distributions for glutamate and its downstream metabolites. The accurate interpretation of this data to yield meaningful metabolic fluxes requires sophisticated data processing and computational modeling.
Initially, raw data from mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy must be corrected for the natural abundance of heavy isotopes. Following this, the corrected isotopic labeling patterns are used as inputs for metabolic models. These models are mathematical representations of the metabolic network, incorporating the stoichiometry of biochemical reactions.
Metabolic flux analysis (MFA) is a commonly used computational framework that aims to find a set of fluxes that best explains the experimentally measured labeling patterns. nih.gov This often involves iterative algorithms that minimize the difference between the simulated and measured isotopomer distributions. For deuterated tracer studies, these models should ideally account for the potential confounding factors discussed above, including isotopic exchange and kinetic isotope effects. The development and application of such comprehensive models are essential for extracting accurate and reliable quantitative information about metabolic fluxes from complex isotopic labeling data.
Recent advancements in computational methods allow for the integration of multiple datasets, such as those from different isotopic tracers, to improve the accuracy and resolution of flux estimations. umich.edu Furthermore, specialized software packages are available to facilitate the complex calculations involved in 13C-MFA and can be adapted for deuterium labeling data. umich.edu
Future Directions and Emerging Research Avenues
Integration with Advanced Omics Technologies (e.g., Spatial Metabolomics with Isotopic Tracers)
The convergence of stable isotope tracing using compounds like L-Glutamic Acid (2,4,4-D3) with spatial metabolomics represents a new frontier in biological inquiry. Spatial metabolomics techniques, such as matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), allow for the visualization of metabolite distribution within tissue sections. metwarebio.com By introducing an isotopically labeled tracer, researchers can move beyond static metabolic snapshots to dynamically map metabolic activity and flux across different regions of a tissue or organ. princeton.edu
This integrated approach, sometimes termed "iso-imaging," can reveal the spatial organization of metabolic pathways. princeton.edu For instance, studies have used this method to visualize how glutamine and glutamate (B1630785) are utilized differently across distinct regions of the kidney and brain. princeton.edunih.gov In the context of L-Glutamic Acid (2,4,4-D3), this would enable researchers to:
Map Glutamate Metabolism In Situ: Directly observe the conversion of L-Glutamic Acid (2,4,4-D3) into downstream metabolites like glutamine, α-ketoglutarate, and GABA within specific cellular populations or anatomical structures.
Investigate Tissue Heterogeneity: Uncover how metabolic pathways involving glutamate differ between healthy and diseased tissue regions, such as within a tumor microenvironment, providing a more detailed understanding of pathology. metwarebio.com
Elucidate Neurotransmitter Cycling: In neuroscience, this approach can shed light on the glutamate-glutamine cycle between neurons and glial cells with high spatial resolution, which is crucial for understanding neurotransmission. nih.gov
The combination of stable isotope tracers with high-resolution mass spectrometry imaging provides a powerful tool for understanding the complex interplay between metabolic function and tissue architecture. nih.gov
Development of Novel Tracing Strategies with Multi-Labeled Compounds
To deconstruct the complexity of intersecting metabolic pathways, researchers are developing novel tracing strategies that utilize compounds labeled with multiple stable isotopes. While L-Glutamic Acid (2,4,4-D3) provides valuable information through its deuterium (B1214612) labels, combining it with other tracers or using glutamic acid molecules synthesized with a combination of isotopes (e.g., ¹³C, ¹⁵N, and ²H) can offer a more detailed and multi-dimensional view of metabolic transformations. nih.gov
For example, a glutamine tracer labeled with both ¹³C and ¹⁵N can simultaneously track the fate of the carbon backbone and the nitrogen atoms, providing insights into processes like transamination and nucleotide synthesis. nih.gov The future of metabolic tracing lies in the strategic use of these multi-labeled compounds to resolve complex biological questions.
Table 1: Examples of Multi-Labeled Tracers and Their Applications
| Tracer Compound | Isotopes | Potential Research Application |
|---|---|---|
| L-Glutamic acid-13C5,15N | Carbon-13, Nitrogen-15 | Simultaneously tracing carbon flux in the TCA cycle and nitrogen fate in amino acid and nucleotide synthesis. |
| L-Glutamic acid-D3, 13C5 | Deuterium, Carbon-13 | Distinguishing between different metabolic pools and measuring fluxes through parallel pathways with greater precision. |
| L-Glutamine-13C5,15N2,d5 | Carbon-13, Nitrogen-15, Deuterium | Comprehensive analysis of glutamine's contribution to carbon, nitrogen, and hydrogen exchange reactions in central metabolism. nih.gov |
These advanced tracers, when used in conjunction with high-resolution mass spectrometry, allow for the differentiation of various isotopologues, providing rich data for metabolic flux analysis. nih.gov
Automation and High-Throughput Analysis of Deuterated Metabolites
A significant bottleneck in metabolomics and isotope tracing studies is the time-consuming nature of sample preparation and data analysis. The future of the field is geared towards automation and high-throughput workflows to increase efficiency and reproducibility. nih.govresearchgate.net For deuterated metabolites derived from tracers like L-Glutamic Acid (2,4,4-D3), this involves:
Automated Sample Preparation: Utilizing liquid handling robotics for consistent and rapid extraction of metabolites from large numbers of biological samples.
Fast Chromatography Methods: Developing rapid liquid chromatography-mass spectrometry (LC-MS) methods that can separate and detect amino acids and their derivatives in minutes, a significant reduction from older techniques. nih.govresearchgate.net
Advanced Data Processing Software: Creating sophisticated software capable of automatically detecting, quantifying, and correcting for the natural abundance of isotopes in mass spectrometry data from labeled experiments. This allows for the rapid calculation of isotopic enrichment and the identification of labeled metabolites across numerous samples.
These high-throughput approaches are essential for large-scale studies, such as screening the metabolic effects of drug candidates or analyzing large patient cohorts, thereby accelerating the pace of discovery. nih.gov
Computational and Systems Biology Approaches for Comprehensive Metabolic Network Reconstruction
The vast datasets generated from tracing experiments with L-Glutamic Acid (2,4,4-D3) and other isotopic tracers require powerful computational and systems biology tools for interpretation. The ultimate goal is to use this data to construct and refine comprehensive, genome-scale metabolic network models. scripps.eduacs.org
Stable isotope tracing is a cornerstone of this effort. acs.org By quantifying the incorporation of isotopes from a specific precursor like L-Glutamic Acid (2,4,4-D3) into a multitude of downstream metabolites, researchers can:
Validate Pathway Connections: Confirm predicted metabolic pathways and discover novel or alternative routes. scripps.eduacs.org
Quantify Metabolic Fluxes: Move beyond simple concentration measurements to determine the actual rates of metabolic reactions throughout the network, a key aspect of understanding cellular physiology. nih.gov
Build Predictive Models: Develop computational models that can simulate the metabolic response of a system to genetic or environmental perturbations. These models are invaluable for identifying key control points in a network and for guiding bioengineering or therapeutic strategies.
The integration of stable isotope-assisted metabolomics with computational modeling provides a system-wide perspective on metabolism, enabling a deeper and more mechanistic understanding of how cells function and adapt. scripps.eduacs.orgdntb.gov.ua
Q & A
Basic Research Questions
Q. How can the deuteration pattern of L-glutamic acid (2,4,4-D3) be confirmed experimentally?
- Methodological Answer : The deuteration pattern is typically verified using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . For NMR, the absence of proton signals at positions 2, 4, and 4 (replaced by deuterium) confirms isotopic labeling. In MS, the mass-to-charge ratio (m/z) should show a +3 Da shift compared to unlabeled L-glutamic acid (molecular weight 147.13 g/mol). For example, [2,4,4-D3]-labeled variants exhibit distinct fragmentation patterns in High-Resolution MS (HRMS) .
Q. What protocols minimize degradation of L-glutamic acid (2,4,4-D3) during sample preparation?
- Methodological Answer : Degradation can be mitigated by:
- Temperature control : Process samples on ice to reduce enzymatic activity (e.g., glutamate dehydrogenase) .
- Additive selection : Avoid ethanol in extraction buffers, as it may alter metabolite stability (e.g., 14% lower concentrations observed in ethanol-based protocols) .
- Storage : Store at -80°C in inert atmospheres (argon/nitrogen) to prevent oxidation.
Q. How is L-glutamic acid (2,4,4-D3) used in metabolic flux analysis?
- Methodological Answer : The deuterated compound serves as a tracer to study glutamate metabolism in pathways like the TCA cycle or nitrogen assimilation. For example:
- Pulse-chase experiments : Introduce the labeled compound to cells/tissues and track deuterium incorporation into downstream metabolites (e.g., α-ketoglutarate) via LC-MS/MS .
- Isotopomer analysis : Use 13C-NMR or GC-MS to resolve positional labeling in metabolites, distinguishing between oxidative and reductive metabolism .
Advanced Research Questions
Q. How to resolve contradictory data on L-glutamic acid concentrations in metabolomic studies?
- Methodological Answer : Contradictions often arise from protocol variations (e.g., temperature, additives). For example:
- Temperature effects : Room-temperature processing increases L-glutamic acid levels by 18–22% compared to ice protocols due to residual enzymatic activity .
- Normalization : Use internal standards (e.g., D5-glutamic acid) and cross-validate with multiple analytical platforms (e.g., NMR vs. MS) .
- Replication : Repeat experiments under standardized conditions (e.g., protocol 5 in , which avoids ethanol and centrifugation).
Q. Does the 2,4,4-D3 labeling position introduce isotopic interference in metabolic studies?
- Methodological Answer : Yes, deuterium at position 2 may affect enzyme kinetics (e.g., glutamate decarboxylase) due to kinetic isotope effects (KIEs). Key considerations:
- Pathway specificity : Compare results with [2,3,3,4,4-D5]-labeled glutamate to isolate positional effects .
- Control experiments : Use unlabeled glutamate to establish baseline reaction rates and correct for KIEs.
Q. How to integrate L-glutamic acid (2,4,4-D3) with multi-isotope labeling (e.g., 13C/15N) for pathway mapping?
- Methodological Answer : Combine with 13C-labeled glucose or 15N-ammonium chloride to trace carbon/nitrogen flux. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
